molecular formula C39H26O3 B13651432 4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde

4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde

Cat. No.: B13651432
M. Wt: 542.6 g/mol
InChI Key: COKVVICMOKSCKU-UHFFFAOYSA-N
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Description

4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde is a complex organic compound characterized by multiple benzaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation to introduce formyl groups onto a benzene ring. This is followed by a series of coupling reactions to build the complex aromatic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the formyl groups are converted to carboxylic acids.

    Reduction: Reduction reactions can convert the formyl groups to alcohols.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing molecular pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

    4,4’,4’‘,4’‘’-methanetetrayltetrabenzaldehyde: Similar in structure but with different substitution patterns.

    2,4,6-tris(4-formylphenyl)-1,3,5-triazine: Contains triazine ring instead of a purely aromatic structure.

Uniqueness

4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde is unique due to its specific arrangement of formyl groups and aromatic rings, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C39H26O3

Molecular Weight

542.6 g/mol

IUPAC Name

4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde

InChI

InChI=1S/C39H26O3/c40-24-27-1-7-30(8-2-27)32-13-17-35(18-14-32)38-21-37(34-11-5-29(26-42)6-12-34)22-39(23-38)36-19-15-33(16-20-36)31-9-3-28(25-41)4-10-31/h1-26H

InChI Key

COKVVICMOKSCKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C6=CC=C(C=C6)C=O

Origin of Product

United States

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